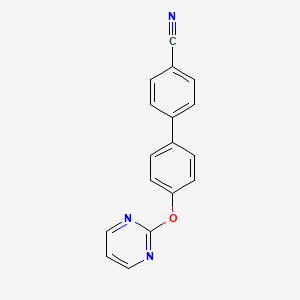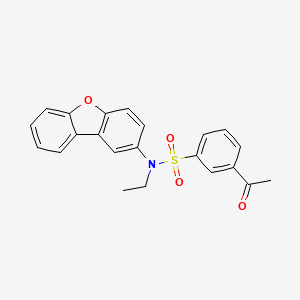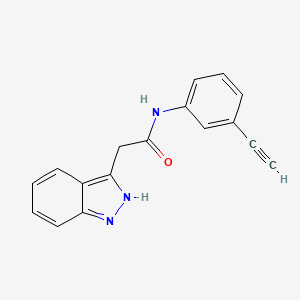![molecular formula C22H28N4O2 B7532555 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide, also known as BMS-986001, is a small molecule drug that has shown potential in treating various diseases.
Mecanismo De Acción
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide works by inhibiting specific enzymes that are involved in various disease processes. For example, in cancer research, this compound inhibits the enzyme PARP-1, which is involved in DNA repair. By inhibiting PARP-1, this compound can prevent cancer cells from repairing DNA damage, leading to cell death. In Alzheimer's disease research, this compound inhibits the enzyme BACE1, which is involved in the production of amyloid beta plaques. By inhibiting BACE1, this compound can reduce the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy. In Alzheimer's disease research, this compound has been shown to reduce the formation of amyloid beta plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopamine-producing neurons from degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of disease processes. However, one limitation is that this compound may not be effective in all cases, as different diseases may involve different enzymes or pathways.
Direcciones Futuras
There are several future directions for research on 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide. One direction is to further investigate its potential in treating various types of cancer, including those that are resistant to chemotherapy. Another direction is to investigate its potential in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound for different diseases.
Métodos De Síntesis
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-nitrobenzoyl chloride with N-benzylpiperidine to form 4-nitrobenzyl N-benzylpiperidine-4-carboxylate. This intermediate is then reduced with palladium on carbon to form 4-aminobenzyl N-benzylpiperidine-4-carboxylate. The final step involves the reaction of 4-aminobenzyl N-benzylpiperidine-4-carboxylate with 4-formylbenzamide to form this compound.
Aplicaciones Científicas De Investigación
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes. In Alzheimer's disease research, this compound has been shown to improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopamine-producing neurons from degeneration.
Propiedades
IUPAC Name |
4-[[(1-benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c23-21(27)20-8-6-17(7-9-20)14-24-22(28)25-15-18-10-12-26(13-11-18)16-19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H2,23,27)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMKBFACAVKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea](/img/structure/B7532477.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532478.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7532481.png)

![4-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7532490.png)
![2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide](/img/structure/B7532498.png)
![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532499.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7532501.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)


![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)
